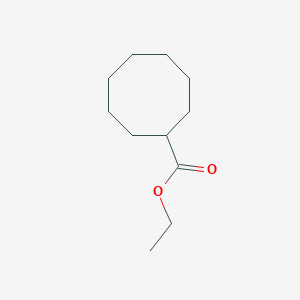

Cyclooctanecarboxylic acid ethyl ester

Description

Cyclooctanecarboxylic acid ethyl ester (ethyl cyclooctanecarboxylate) is an eight-membered cycloalkane ring substituted with a carboxylate ester group. Its molecular formula is C₁₁H₂₀O₂, derived from the cyclooctane backbone (C₈H₁₄) combined with an ethyl ester moiety (C₂H₅O₂). This compound is typically synthesized via catalytic hydrocarboxyalkylation of 1,5-cyclooctadiene using non-noble metal catalysts (e.g., cobalt naphthenate) under high-pressure conditions (270–280 bar) and elevated temperatures (140–170°C), yielding up to 15.2% in optimized reactions .

The ethyl ester’s larger ring size compared to smaller cycloalkanes (e.g., cyclopentane or cyclohexane derivatives) may influence steric effects and reactivity in synthetic applications.

Properties

IUPAC Name |

ethyl cyclooctanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-13-11(12)10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSWRFQBISKHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanecarboxylic acid ethyl ester can be synthesized through the esterification of cyclooctanecarboxylic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:

Cyclooctanecarboxylic acid+EthanolAcid CatalystCyclooctanecarboxylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity ester.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cyclooctanecarboxylic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Cyclooctanecarboxylic acid and ethanol.

Reduction: Cyclooctanol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclooctanecarboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclooctanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclooctanecarboxylic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclopentanecarboxylic Acid Ethyl Esters

Example : Ethyl 1-hydroxycyclopentanecarboxylate (C₈H₁₄O₃, MW 158.20)

Cyclohexane Derivatives

Example: 1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS 166412-78-8)

- Applications : Plasticizers and polymer stabilizers due to high thermal resistance .

- Key Differences: Six-membered ring offers conformational stability (chair structure), unlike the more flexible cyclooctane. Diesters exhibit higher molecular weights (e.g., C₂₈H₅₀O₄) and industrial utility compared to monocarboxylates.

Substituted Cyclooctane Esters

Example : Ethyl 2-oxo-1-(2-oxoethyl)cyclooctanecarboxylate (C₁₃H₂₀O₄, MW 240.30)

Methyl vs. Ethyl Esters

Example : Methyl cyclopentanecarboxylate (C₇H₁₂O₂, MW 128.17) vs. Ethyl analogs

- Synthesis : Methyl esters are more commonly synthesized via Fischer esterification, while ethyl esters often require harsher conditions (e.g., Co-catalyzed hydrocarboxyalkylation) .

- Yield Trends : Methyl esters achieve higher yields (85–91%) than ethyl esters (15–57%) in cyclooctane systems due to steric hindrance from the ethyl group .

Data Tables

Table 2: Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.